molecular formula C13H20N4O3 B115703 N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester CAS No. 142181-97-3

N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester

Cat. No. B115703
M. Wt: 280.32 g/mol
InChI Key: MQOBEEMDFNRXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester, also known as DMAPA-OPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in the biosynthesis of polyamines, which are essential for cell growth and proliferation.

Mechanism Of Action

N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester inhibits ODC by binding to the active site of the enzyme and preventing the decarboxylation of ornithine to form putrescine, which is the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been linked to cancer development. By inhibiting ODC, N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester reduces the levels of polyamines, which leads to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been shown to have antitumor effects in various types of cancer, including breast, prostate, and colon cancer. Its inhibition of ODC leads to the reduction of polyamine levels, which results in the inhibition of cell growth and proliferation. N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has several advantages for lab experiments. It is a potent inhibitor of ODC, and its antitumor effects have been demonstrated in vitro and in vivo. It is also relatively stable and can be stored for long periods of time. However, N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has some limitations. It is a toxic compound and must be handled with care. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester. One area of research is the development of more potent and selective inhibitors of ODC. Another area of research is the investigation of the potential use of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester in combination with other anticancer agents. Additionally, the development of new delivery methods for N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester could improve its efficacy and reduce its toxicity. Finally, the study of the mechanism of action of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester could lead to the identification of new targets for cancer therapy.

Synthesis Methods

N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester can be synthesized through a multistep process that involves the reaction of N-(tert-butoxycarbonyl)-L-ornithine with N,N-dimethylcarbamoyl chloride, followed by the reaction with phenyl chloroformate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been extensively studied for its potential applications in cancer research. ODC is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been shown to be a potent inhibitor of ODC, and its antitumor effects have been demonstrated in vitro and in vivo.

properties

CAS RN

142181-97-3

Product Name

N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

phenyl N-(3-aminopropyl)-N-(dimethylcarbamoylamino)carbamate

InChI

InChI=1S/C13H20N4O3/c1-16(2)12(18)15-17(10-6-9-14)13(19)20-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10,14H2,1-2H3,(H,15,18)

InChI Key

MQOBEEMDFNRXKY-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NN(CCCN)C(=O)OC1=CC=CC=C1

Canonical SMILES

CN(C)C(=O)NN(CCCN)C(=O)OC1=CC=CC=C1

Other CAS RN

142181-97-3

synonyms

N(alpha)-(N,N-dimethylcarbamoyl)-alpha-azaornithine phenyl ester
NDCAOP

Origin of Product

United States

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